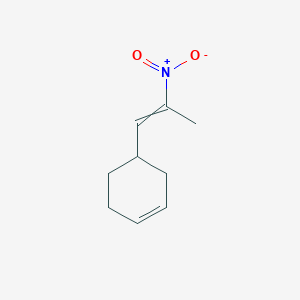

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene

Beschreibung

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is a nitroalkene-substituted cyclohexene derivative characterized by a nitropropene group at the 4-position of the cyclohexene ring.

Eigenschaften

CAS-Nummer |

143877-30-9 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

4-(2-nitroprop-1-enyl)cyclohexene |

InChI |

InChI=1S/C9H13NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3 |

InChI-Schlüssel |

OWOHMVCQYROEPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC1CCC=CC1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Nitrierung von Cyclohexenderivaten, gefolgt von der Einführung der Propeneinheit. Dieser Prozess erfordert typischerweise die Verwendung starker Nitriermittel wie Salpetersäure oder einer Mischung aus Salpetersäure und Schwefelsäure unter kontrollierten Bedingungen, um die selektive Bildung der Nitrogruppe sicherzustellen.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en kontinuierliche Strömungsreaktoren verwenden, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann oxidiert werden, um Nitroso oder andere Verbindungen mit höherem Oxidationszustand zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LAH) oder Hydrierungskatalysatoren zu einem Amin reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie LAH, Natriumborhydrid (NaBH₄) und katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Wichtigste gebildete Produkte

Oxidation: Bildung von Nitrosoderivaten oder Verbindungen mit höherem Oxidationszustand.

Reduktion: Bildung von Aminen oder Hydroxylaminen.

Substitution: Bildung von substituierten Cyclohexenderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-en beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Nitro- und Propeneinheit. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Propeneinheit Additionsreaktionen eingehen kann. Diese Wechselwirkungen können zur Bildung von reaktiven Zwischenprodukten führen, die verschiedene Wirkungen auf molekulare Pfade ausüben.

Wirkmechanismus

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its nitro and propene moieties. The nitro group can participate in redox reactions, while the propene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.

Vergleich Mit ähnlichen Verbindungen

(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Structure : Features a cyclohexene core substituted with trans-3,4-dimethoxyphenyl and styryl groups.

- Source : Isolated from Zingiber montanum and Z. cassumunar rhizomes .

- Comparison : Unlike 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene, this analog lacks a nitro group but shares a conjugated double-bond system (styryl), which may enhance electron delocalization and receptor binding.

(±)-trans-3-(4-Hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Structure : Similar to the above compound but includes a hydroxyl group on the phenyl ring.

- Activity: Reduced COX-2 inhibition (IC₅₀ = 3.64 mM) compared to its non-hydroxylated counterpart, suggesting steric or electronic effects of hydroxylation on activity .

Neurotrophic Cyclohexene Derivatives

trans- and cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Structure : Geometric isomers differing in the configuration of the styryl group.

Fragrance-Related Cyclohexenes: β-Phellandrene

- Structure: (6S)-3-methylidene-6-(propan-2-yl)cyclohex-1-ene, a monoterpene with a simpler cyclohexene scaffold .

- Comparison : Highlights the structural diversity of cyclohexenes, where substituents like nitropropene (target compound) or methylidene/isopropyl (β-phellandrene) dictate functional applications.

Trisubstituted Cyclohexene Dimers

- Structure : 1,4,4-Trisubstituted cyclohex-1-ene dimers with anti-inflammatory and TNF-inhibitory properties .

- Activity : Used in treating allergic and inflammatory diseases.

- Comparison: The dimeric structure and trisubstitution pattern differ significantly from the monosubstituted nitropropene derivative, emphasizing how substitution patterns modulate therapeutic scope.

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : Nitro groups (as in the target compound) may enhance electrophilicity and interaction with cellular nucleophiles compared to methoxy or hydroxyl groups in analogs.

- Knowledge Gaps: Direct pharmacological data for 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene are absent in the provided evidence. Further studies should explore its synthesis, stability, and bioactivity profiling.

- Contradictions : While some cyclohexene analogs show anti-inflammatory activity, others (e.g., β-phellandrene) lack reported bioactivity, underscoring the critical role of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.